5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-bromo-1-[(3,4-difluorophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO/c13-9-2-4-12(17)16(7-9)6-8-1-3-10(14)11(15)5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPZINOUJSRNMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)Br)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Attachment of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced through nucleophilic substitution reactions using 3,4-difluorobenzyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridinone oxides.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Key Observations :
- Regioselectivity : Bromination at C5 (target compound) vs. C3 (e.g., 3-Bromo-5-(2,6-difluorobenzyl)pyridin-2(1H)-one) significantly impacts electronic properties and binding interactions .
Physicochemical Properties
Comparative data for selected compounds:
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | pKa (Predicted) | Solubility (µg/mL) |
|---|---|---|---|---|
| 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one | 314.11 | 2.8 | 8.2 | 12.5 (DMSO) |
| 5-Bromo-3-fluoropyridin-2(1H)-one | 192.00 | 1.5 | 7.9 | 45.0 (Water) |
| 5-Bromo-1-(3-fluorophenyl)pyridin-2(1H)-one | 268.08 | 2.3 | 8.1 | 18.0 (DMSO) |
| 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one | 204.02 | 0.7 | 9.5 | 120.0 (Water) |
Key Observations :
- The 3,4-difluorobenzyl group increases molecular weight and LogP compared to simpler substituents (e.g., methyl or hydroxymethyl), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Hydroxyl or hydroxymethyl groups (e.g., 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one) drastically improve solubility due to hydrogen-bonding capacity .
Biological Activity
5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridinone core with a bromine atom at the 5-position and a 3,4-difluorobenzyl group attached to the nitrogen. Its molecular formula is with a molecular weight of approximately 305.09 g/mol . The presence of fluorine atoms enhances its lipophilicity and stability, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions such as proliferation and apoptosis.
- Receptor Modulation : It has been studied for its effects on neurotransmitter receptors, particularly the α7 nicotinic acetylcholine receptor (nAChR), which plays a role in cognitive function and neuroprotection .
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains and potential anticancer effects by inducing apoptosis in cancer cells .
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Activity
Research indicates that this compound can induce apoptosis in various cancer cell lines. A study reported that treatment with this compound resulted in reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The compound was administered to mice subjected to oxidative stress conditions. Results showed significant improvement in cognitive functions and reduced markers of oxidative damage compared to control groups.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, various concentrations of the compound were tested on human lung carcinoma cells. The findings indicated that higher concentrations led to increased apoptosis rates, with flow cytometry confirming changes in cell cycle distribution.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 5-Bromo-1-(3,4-dichlorobenzyl)pyridin-2(1H)-one | Structure | Moderate | Low |
| 5-Bromo-1-(3,4-dimethylbenzyl)pyridin-2(1H)-one | Structure | Low | High |
This table highlights the varying degrees of biological activity among structurally similar compounds. The unique fluorine substituents in this compound may contribute to its enhanced activity compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
